molecular formula C17H9F23OS B12714034 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester CAS No. 30769-88-1

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester

Cat. No.: B12714034
CAS No.: 30769-88-1
M. Wt: 698.3 g/mol
InChI Key: ZBPHBMSKQBHWJR-UHFFFAOYSA-N
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Description

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a complex organic compound with the molecular formula C17H9F23OS and a molecular weight of 698.28 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester involves several steps. One common method includes the reaction of 2-methyl-2-propenethioic acid with a fluorinated alcohol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of advanced materials, particularly those requiring high thermal and chemical stability.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated compounds’ interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.

    Industry: It is used in the production of specialty coatings and materials that require resistance to extreme conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester stands out due to its highly fluorinated structure. Similar compounds include:

These compounds share similar structural features but differ in the length and degree of fluorination of their alkyl chains, which can influence their chemical properties and applications.

Properties

CAS No.

30769-88-1

Molecular Formula

C17H9F23OS

Molecular Weight

698.3 g/mol

IUPAC Name

S-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enethioate

InChI

InChI=1S/C17H9F23OS/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3

InChI Key

ZBPHBMSKQBHWJR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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